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Compound of Interest

Compound Name: 4-Phenylpiperidine-4-methanol

Cat. No.: B1266228

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for 4-
phenylpiperidine-4-methanol, a key intermediate in the synthesis of various pharmaceutical
compounds. Due to the limited availability of published experimental spectra for this specific
molecule, this document presents predicted mass spectrometry data, alongside a detailed
analysis of the experimental spectra of the closely related precursor, 4-phenylpiperidine. This
comparative approach allows for a robust interpretation and prediction of the spectral
characteristics of the target molecule.

Predicted Mass Spectrometry (MS) Data

Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge
ratio (m/z) of ions. The predicted data for 4-phenylpiperidine-4-methanol (C12H17NO,
Molecular Weight: 191.27 g/mol ) provides expected values for various adducts that may be
observed during analysis.[1]

Table 1: Predicted Mass Spectrometry Data for 4-Phenylpiperidine-4-methanol
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Adduct lon Predicted m/z
[M+H]* 192.13829
[M+Na]* 214.12023
[M+NHa]* 209.16483
[M+K]* 230.09417
[M-H]- 190.12373
M]* 191.13046

Source: PubChemLite[1]

Spectral Data of 4-Phenylpiperidine (Analog)

To understand the core spectral features, an analysis of 4-phenylpiperidine (C11HisN,
Molecular Weight: 161.24 g/mol ) is presented.[2] The addition of a hydroxymethyl group (-
CH20H) at the C4 position to form 4-phenylpiperidine-4-methanol would introduce
characteristic signals, which will be discussed in the interpretation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the structure and chemical environment
of atoms within a molecule.[3][4][5]

IH NMR of 4-Phenylpiperidine: The proton NMR spectrum shows signals corresponding to the
phenyl and piperidine ring protons.

Table 2: 1H NMR Spectral Data for 4-Phenylpiperidine
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Chemical Shift (8) ppm Multiplicity Assighment
7.31-7.15 m Phenyl H (Ar-H)
3.155 m Piperidine H (axial, C2/C6)
Piperidine H (equatorial,
2.72 m P (eq
C2/C6)
2.61 m Piperidine H (C4)
Piperidine H (equatorial,
1.89-1.75 m
C3/C5)
1.60 m Piperidine H (axial, C3/C5)

Solvent: CDCIs, Frequency: 89.56 MHz.[6]

Interpretation for 4-Phenylpiperidine-4-methanol: The addition of a -CH20H group would

cause the signal for the C4 proton (at 2.61 ppm) to disappear. New signals would be expected

for the methylene protons (-CHz-) of the hydroxymethyl group, likely appearing as a singlet or

AB guartet in the 3.5-4.0 ppm region, and a broad singlet for the hydroxyl proton (-OH), the

chemical shift of which is concentration and solvent dependent.

13C NMR of 4-Phenylpiperidine: The carbon NMR spectrum provides information on the

different carbon environments.

Table 3: 13C NMR Spectral Data for 4-Phenylpiperidine
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Chemical Shift (8) ppm Assignment

145.8 Phenyl C (quaternary, C1")
128.5 Phenyl C (CH, C3'/C5")
126.8 Phenyl C (CH, C2'/C6"
126.2 Phenyl C (CH, C4)

46.5 Piperidine C (C2/C6)

43.1 Piperidine C (C4)

33.2 Piperidine C (C3/C5)

Source: SpectraBase, Wiley[7]

Interpretation for 4-Phenylpiperidine-4-methanol: A new quaternary carbon signal for C4
would be expected to shift downfield significantly. A new signal for the methylene carbon (-
CH20H) would appear, typically in the 60-70 ppm range. The signals for the adjacent piperidine
carbons (C3/C5) would also experience a downfield shift due to the substituent effect.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify functional groups present in a molecule by measuring the
absorption of infrared radiation.[7]

Table 4: IR Spectral Data for 4-Phenylpiperidine
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Wavenumber (cm~?) Intensity Assignment

~3300 Medium, Broad N-H Stretch
3050-3020 Medium Aromatic C-H Stretch
2950-2850 Strong Aliphatic C-H Stretch
~1600, 1495 Medium Aromatic C=C Bending
~1450 Medium CHz Bending

Aromatic C-H Out-of-Plane
~750, 700 Strong )
Bending

Technique: KBr-Pellet.[7]

Interpretation for 4-Phenylpiperidine-4-methanol: The most significant change would be the
appearance of a strong, broad O-H stretching band around 3400-3200 cm~1. A C-O stretching
vibration would also be expected in the 1050-1150 cm~* region.

Mass Spectrometry (MS)

Electron lonization Mass Spectrometry (EI-MS) involves bombarding a sample with high-
energy electrons, causing fragmentation.

Table 5: Key Mass Spectrometry Fragments for 4-Phenylpiperidine

mlz Interpretation
161 Molecular lon [M]*
160 [M-H]*

104 [CsHs]* (Styrene)
56 [CaHs]* fragment

Source: NIST[8]
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Interpretation for 4-Phenylpiperidine-4-methanol: The molecular ion peak would be at m/z
191. A prominent peak corresponding to the loss of water ([M-H20]*) at m/z 173 would be
expected. Another key fragmentation would be the loss of the hydroxymethyl group ([M-
CH20H]*) at m/z 160.

Experimental Protocols

The following are detailed, generalized protocols for the acquisition of spectral data for solid
organic compounds like 4-phenylpiperidine-4-methanol.

Nuclear Magnetic Resonance (NMR) Spectroscopy

This protocol outlines the standard procedure for obtaining *H and 3C NMR spectra.[3][5][9]

o Sample Preparation: Accurately weigh 5-10 mg of the solid sample and dissolve it in
approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCls, DMSO-ds) in a clean, dry
NMR tube.

« Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard and is
often included in the deuterated solvent by the manufacturer. It is referenced to 0.00 ppm.[5]

e Instrumentation: Place the NMR tube into the spectrometer's probe.
o Data Acquisition:
o Tune and shim the instrument to optimize the magnetic field homogeneity.

o Acquire the *H spectrum, typically using a single pulse experiment. Standard parameters
include a 30-45° pulse angle and a relaxation delay of 1-2 seconds.

o Acquire the 13C spectrum using a proton-decoupled pulse sequence to simplify the
spectrum to single lines for each unique carbon. A larger number of scans is required due
to the low natural abundance of 13C.

o Data Processing: Perform a Fourier transform on the acquired Free Induction Decay (FID)
signal. Phase the resulting spectrum and perform baseline correction. Integrate the signals in
the H spectrum to determine proton ratios.
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Fourier-Transform Infrared (FTIR) Spectroscopy (KBr
Pellet Method)

This method is ideal for acquiring the IR spectrum of a solid sample.[10][11][12][13]

o Material Preparation: Use spectroscopy-grade Potassium Bromide (KBr), which has been
thoroughly dried in an oven to remove all traces of moisture. Water shows strong IR
absorption and can obscure sample signals.[10]

o Sample Grinding: In an agate mortar and pestle, grind 1-2 mg of the solid sample to a very

fine powder.[13]

¢ Mixing: Add approximately 100-200 mg of the dry KBr powder to the mortar. Gently but
thoroughly mix the sample and KBr until a homogenous mixture is obtained.[12][13]

o Pellet Pressing:
o Place a small amount of the mixture into the sleeve of a clean, dry pellet die.
o Assemble the die and place it in a hydraulic press.

o Apply pressure (typically 8-10 metric tons for a 13 mm die) for 1-2 minutes.[10][14] The
pressure causes the KBr to "cold-flow" and form a transparent or translucent disc.

» Spectral Acquisition:

o Carefully remove the KBr pellet from the die and place it in the sample holder of the FTIR
spectrometer.

o Acquire a background spectrum of the empty sample compartment.

o Acquire the sample spectrum. The instrument software will automatically ratio the sample

spectrum against the background.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is used for volatile and semi-volatile compounds. Derivatization may be required for
polar compounds like 4-phenylpiperidine-4-methanol to increase volatility.[15]
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e Sample Preparation:

o Dissolve a small amount of the solid sample (e.g., 1 mg) in a suitable volatile solvent (e.g.,
dichloromethane, methanol) to a final concentration of approximately 0.1 to 1 mg/mL.[15]

o Filter the solution through a 0.22 um syringe filter to remove any particulate matter.[15]
 Instrumentation Setup:

o GC: Use a capillary column appropriate for the analyte's polarity (e.g., a DB-5 or similar
non-polar column). Set a temperature program that starts at a low temperature, ramps up
to a high temperature to ensure elution of the compound, and includes a final hold period.
The injector port is typically heated to ensure rapid volatilization of the sample.[16]

o MS: The mass spectrometer is typically operated in Electron lonization (EI) mode with an
electron energy of 70 eV. The mass range is set to scan over a range that includes the
expected molecular weight and fragment ions (e.g., m/z 40-500).

« Injection and Analysis:

o An autosampler injects a small volume (typically 1 pL) of the sample solution into the
heated GC inlet.[17]

o The sample is vaporized and carried by an inert gas (e.g., helium) through the GC column,
where separation occurs based on boiling point and column interaction.[16]

o As the compound elutes from the column, it enters the mass spectrometer, where it is
ionized and fragmented. The detector records the abundance of ions at each m/z value.

o Data Analysis: The resulting mass spectrum is compared to spectral libraries (e.g., NIST) for
identification. The fragmentation pattern provides crucial structural information.[16]

Visualizations

The following diagrams illustrate key logical workflows and relationships relevant to the study of
4-phenylpiperidine-4-methanol.
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Caption: Workflow for Synthesis and Spectroscopic Characterization.
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Caption: Synthesis of 4-Phenylpiperidine-4-methanol via Grignard Reaction.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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